TrandolaprilHydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

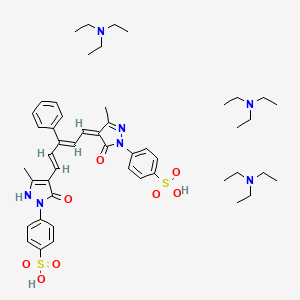

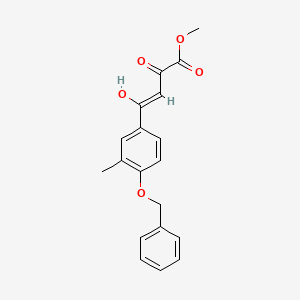

TrandolaprilHydrochloride is a compound belonging to the angiotensin-converting enzyme (ACE) inhibitor class of medications. It is primarily used to treat hypertension, congestive heart failure, and to improve survival following a myocardial infarction . This compound is a prodrug that is metabolized in the liver to its active form, trandolaprilat .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of TrandolaprilHydrochloride involves several steps. One method includes the selective monodehalogenation of 3,3-dichloro-octahydro-1H-quinoline-2-one using a Raney nickel catalyst, followed by reaction with barium hydroxide at reflux temperature to obtain octahydroindole-2-carboxylic acid . This intermediate is then converted to benzyloctahydroindole-2-carboxylic acid hydrochloride using thionyl chloride and benzyl alcohol . The final step involves condensation with 1-(ethoxycarbonyl)-3-phenylpropyl-alanine in the presence of 1-hydroxybenzotriazole, N-methylmorpholine, and DCC to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of more efficient catalysts and reaction conditions to improve yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions: TrandolaprilHydrochloride undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions: Common reagents used in these reactions include Raney nickel for reduction, barium hydroxide for hydrolysis, and thionyl chloride for chlorination .

Major Products: The major product formed from the hydrolysis of this compound is trandolaprilat, the active form of the drug .

Scientific Research Applications

TrandolaprilHydrochloride has a wide range of scientific research applications. In chemistry, it is studied for its unique synthetic pathways and reaction mechanisms . In biology and medicine, it is used to investigate the effects of ACE inhibitors on blood pressure regulation, heart failure treatment, and renal disease progression . Additionally, it is used in the pharmaceutical industry for the development of new antihypertensive drugs .

Mechanism of Action

TrandolaprilHydrochloride exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II . Angiotensin II is a potent vasoconstrictor that regulates blood pressure and fluid balance. By inhibiting ACE, this compound reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure . The active form, trandolaprilat, binds to ACE and prevents its activity, thereby exerting its antihypertensive effects .

Comparison with Similar Compounds

TrandolaprilHydrochloride is similar to other ACE inhibitors such as ramipril, enalapril, and lisinopril . it has a unique cyclohexane group in its structure, which contributes to its longer half-life and distinct pharmacokinetic properties . Unlike some other ACE inhibitors, this compound is a non-sulhydryl prodrug, which may result in fewer side effects related to sulfur-containing compounds .

List of Similar Compounds:- Ramipril

- Enalapril

- Lisinopril

- Quinapril

- Captopril

Properties

IUPAC Name |

1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O5.ClH/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29;/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSWMJYOGMUVGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![15,17-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12287034.png)

![O-phenyl 9-hydroxy-8-(4-phenylmethoxy-5a,6-dihydroimidazo[2,1-b]purin-1-yl)-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocine-9-carbothioate](/img/structure/B12287042.png)

![3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane](/img/structure/B12287046.png)

![[5-[2-amino-7-(4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-5-yl)-6-oxo-1H-purin-9-ium-9-yl]-3-butanoyloxyoxolan-2-yl]methyl butanoate](/img/structure/B12287050.png)

![(4R)-4-{[(tert-butoxy)carbonyl]amino}-5-(1H-indol-3-yl)pentanoic acid](/img/structure/B12287058.png)

![Acetaldehyde, 2-[(triethylsilyl)oxy]-](/img/structure/B12287062.png)

![(alphaR)-4-Fluoro-alpha-[(3S)-4-methyl-3-[[(5-methyl-3-isoxazolyl)carbonyl]amino]-2-oxopentyl]-benzenepropanoic acid](/img/structure/B12287063.png)